N,o-Didansyl-L-tyrosine monocyclohexylammonium salt

説明

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is a chemical compound with the molecular formula C39H46N4O7S2. It is known for its potent inhibitory effects on bacterial thymidylate synthases, making it a valuable compound in the development of novel non-substrate-like inhibitors of bacterial thymidylate synthase .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt involves the dansylation of L-tyrosine followed by the formation of the monocyclohexylammonium salt. The reaction typically involves the use of dansyl chloride as the dansylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

Substitution: The dansyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

科学的研究の応用

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt has a wide range of applications in scientific research:

Chemistry: It is used as a starting lead for the development of novel inhibitors of bacterial thymidylate synthase.

Biology: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of various derivatives for research and development purposes.

作用機序

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt exerts its effects by inhibiting bacterial thymidylate synthase. The compound binds to the active site of the enzyme, preventing the synthesis of thymidylate, which is essential for DNA replication and repair. This inhibition leads to the disruption of bacterial cell growth and proliferation .

類似化合物との比較

Similar Compounds

N-Dansyl-L-tyrosine: Similar in structure but lacks the additional dansyl group.

N-Dansyl-L-phenylalanine: Another dansylated amino acid with similar inhibitory properties.

N-Dansyl-L-tryptophan: A compound with a similar dansyl group but different amino acid backbone

Uniqueness

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is unique due to its dual dansyl groups, which enhance its inhibitory effects on bacterial thymidylate synthase. This dual modification provides higher specificity and potency compared to other similar compounds .

生物活性

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is a derivative of L-tyrosine, an amino acid known for its critical roles in biological processes. This compound has garnered attention due to its potential biological activities, particularly in cellular signaling and neurochemistry. Understanding its biological activity can provide insights into its applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

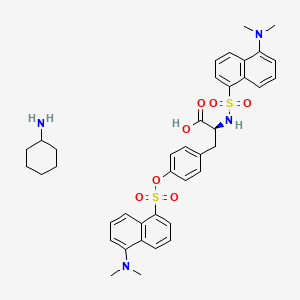

This compound features a didansyl modification on the tyrosine residue, which enhances its hydrophobicity and may influence its interaction with biological targets. The compound's molecular structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molar Mass : 367.45 g/mol

The presence of the didansyl group is significant as it can affect the compound's solubility, stability, and binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its role as a tyrosine analog. It may interact with various enzymes and receptors involved in signal transduction pathways. Here are some key mechanisms:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound may inhibit PTPs, which play a crucial role in regulating cellular signaling by dephosphorylating tyrosine residues on proteins. This inhibition can lead to enhanced signaling through pathways such as the insulin receptor pathway .

- Modulation of Neurotransmitter Synthesis : As a derivative of L-tyrosine, it may influence the synthesis of catecholamines (dopamine, norepinephrine) by serving as a substrate in their biosynthesis pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation. For example, cell cultures treated with varying concentrations of the compound showed altered growth rates compared to control groups.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

These results indicate a dose-dependent cytotoxic effect, suggesting that higher concentrations may induce apoptosis or inhibit cell cycle progression.

Case Studies

A notable case study involved the use of L-tyrosine derivatives in treating Crohn's disease. A patient receiving high doses of L-tyrosine experienced significant symptom relief, which highlights the potential therapeutic applications of tyrosine analogs like this compound in managing neurochemical imbalances associated with gastrointestinal disorders .

Pharmacological Implications

The pharmacological implications of this compound are vast:

- Neuroprotective Effects : Due to its influence on neurotransmitter levels, this compound could be explored for neuroprotective applications in conditions like Parkinson's disease.

- Cancer Therapeutics : The ability to modulate signaling pathways involved in cell growth makes it a candidate for further research in cancer treatment strategies.

- Stress Response Modulation : Given its role in catecholamine synthesis, it may be beneficial in managing stress-related disorders .

特性

IUPAC Name |

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O7S2.C6H13N/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4;7-6-4-2-1-3-5-6/h5-20,28,34H,21H2,1-4H3,(H,37,38);6H,1-5,7H2/t28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXVRKZUVTWXRD-JCOPYZAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745563 | |

| Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-47-1 | |

| Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。